Unique Aldehyde ¹H NMR Signal for Linker Identification
In the ¹H NMR spectrum (360 MHz, DMSO-d₆) of digested MOF products, 5-formylisophthalic acid exhibits a distinctive aldehyde proton singlet at δ 10.17–10.18 ppm [1]. This signal is completely absent in the spectra of trimesic acid (benzene-1,3,5-tricarboxylic acid) and other non-formyl isophthalate linkers, providing a direct spectroscopic handle for quantifying 5-FIA incorporation in multivariate systems [1]. The chemical shift is well-resolved from the aromatic proton region (δ 7.68–8.71 ppm), allowing integration without interference.
| Evidence Dimension | ¹H NMR aldehyde proton chemical shift (diagnostic signal) |
|---|---|
| Target Compound Data | δ 10.17–10.18 ppm (s, 1H, -CHO) in DMSO-d₆ |
| Comparator Or Baseline | Trimesic acid: no aldehyde signal; aromatic protons at δ 8.65 ppm (s, 3H) only |
| Quantified Difference | Presence vs. complete absence of the δ ~10.17 ppm resonance |
| Conditions | 360 MHz ¹H NMR, [D₆]DMSO, digested MOF samples (Zr-pcu-MOF, Sc-pcu-MOF systems) |
Why This Matters
For procurement decisions in MOF research, this unique spectroscopic signature allows precise quantification of linker ratio in multivariate frameworks, a capability that trimesic acid or isophthalic acid cannot offer.
- [1] Ortín-Rubio, B., et al. Figure 2: ¹H NMR spectra (360 MHz, [D₆]DMSO) of digested MOFs with 5-formylisophthalic acid and trimesic acid. Angew. Chem. Int. Ed. 2022, 61, e202111228 (Supporting Information). View Source
